2,4-Dibromonicotinic acid
Overview
Description
2,4-Dibromonicotinic acid, also known as 2,4-Dibromopyridine-3-carboxylic acid, is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.90 .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string OC(=O)c1c(Br)ccnc1Br
.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that the compound, like other organic compounds, can undergo a variety of chemical reactions. These can include acid-base reactions, redox reactions, and various types of organic reactions .
Scientific Research Applications
1. Environmental Impact and Toxicity Assessment
Studies have evaluated the environmental impact and toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound to 2,4-Dibromonicotinic acid, highlighting its widespread use and potential risks. Research has focused on understanding the specific characteristics of its toxicity and mutagenicity, its impact on non-target species, and its presence in natural environments due to agricultural and urban activities (Zuanazzi et al., 2020). The genotoxic effects of 2,4-D on plant cells have been evaluated, with higher plants recognized as excellent indicators of mutagenic effects of environmental chemicals, making them suitable for screening and monitoring environmental pollutants (Enan, 2009).
2. Phytoremediation and Environmental Cleanup
The potential of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates has been studied, demonstrating the use of genetically modified plants to reduce levels of toxic herbicide residues like 2,4-D in crop plants (Germaine et al., 2006). Additionally, strategies for removing 2,4-D from polluted water sources have been discussed, emphasizing the need for the development of more efficient methods to completely eliminate this herbicide from contaminated sites (EvyAliceAbigail et al., 2017).
3. Understanding Herbicide Mode of Action
Insights into the mode of action of 2,4-D as a herbicide have been provided, focusing on its physiological processes, perception, and signal transduction under treatment. This herbicide mimics natural auxin at the molecular level, affecting the growth and senescence of susceptible plants (Song, 2014). Additionally, studies have explored the metabolic perturbations and oxidative stress induced by 2,4-D in model organisms like Escherichia coli, contributing to a better understanding of toxicity and adaptation mechanisms (Bhat et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to niacin (also known as vitamin b3 or pp), which acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
These coenzymes are involved in many vital redox reactions as electron donors or acceptors .
Biochemical Pathways
It plays a role in maintaining the intracellular pool of niacin, which is vital for redox metabolism and the functioning of NAD-dependent pathways .
Result of Action
Niacin, a structurally similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Properties
IUPAC Name |
2,4-dibromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYWAFSWWCKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-41-9 | |
Record name | 1269291-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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